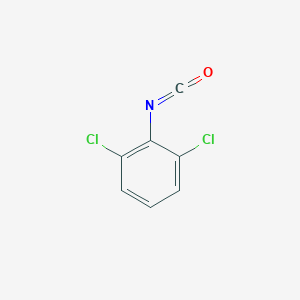

2,6-Dichlorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVKMAMIRAVXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074568 | |

| Record name | Benzene, 1,3-dichloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39920-37-1 | |

| Record name | 2,6-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39920-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-isocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,6-dichlorophenyl isocyanate. The information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in understanding the handling, application, and chemical behavior of this versatile reagent.

Chemical and Physical Properties

This compound is an aromatic isocyanate compound characterized by the presence of two chlorine atoms ortho to the isocyanate group on a benzene ring. These ortho-chloro substituents significantly influence the electronic properties and steric environment of the isocyanate functional group, thereby affecting its reactivity.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| Appearance | White to cream or pale brown crystals or fused solid. |

| Melting Point | 42-44 °C |

| Boiling Point | 101 °C at 5 mmHg |

| CAS Number | 39920-37-1 |

| InChI Key | HMVKMAMIRAVXAN-UHFFFAOYSA-N |

| SMILES | O=C=Nc1c(Cl)cccc1Cl |

| Purity (typical) | ≥97.5% (GC) |

Reactivity and Synthetic Applications

The isocyanate functional group (-N=C=O) in this compound is highly electrophilic, making it susceptible to nucleophilic attack. The two chlorine atoms in the ortho positions further enhance the electrophilicity of the isocyanate carbon atom through their electron-withdrawing inductive effects. This high reactivity makes this compound a valuable intermediate in the synthesis of a wide range of organic compounds, particularly urea and carbamate derivatives, which are common motifs in pharmaceuticals and agrochemicals.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles. These reactions are typically exothermic and proceed rapidly. The general reactivity pattern is illustrated in the diagram below.

-

Reaction with Water: this compound reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield 2,6-dichloroaniline and carbon dioxide. This reaction is often vigorous and should be avoided during storage and handling by protecting the compound from moisture.

-

Reaction with Alcohols: Alcohols add to the isocyanate group to form stable N-aryl carbamates (urethanes). This reaction is a cornerstone for the synthesis of various biologically active molecules and polymers.

-

Reaction with Amines: Primary and secondary amines react rapidly with this compound to form N,N'-disubstituted ureas. This is a widely used method for the preparation of unsymmetrical ureas, which are prevalent in medicinal chemistry.

Incompatible Materials

Due to its high reactivity, this compound is incompatible with a range of substances. Contact with the following should be avoided:

-

Strong acids and bases

-

Alcohols

-

Amines

-

Water and moisture

-

Strong oxidizing agents

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with an amine and an alcohol. These should be adapted and optimized for specific substrates and scales. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

General Procedure for the Synthesis of an N-(2,6-Dichlorophenyl)-N'-Aryl Urea

This protocol describes a general method for the synthesis of a diaryl urea derivative from this compound and a primary aryl amine.

Materials:

-

This compound

-

Substituted aryl amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted aryl amine (1.0 equivalent) in anhydrous DCM.

-

To this solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

If the amine salt is used, add triethylamine (1.1 equivalents) to the amine solution before the addition of the isocyanate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, the urea product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

General Procedure for the Synthesis of a 2,6-Dichlorophenyl Carbamate

This protocol outlines a general method for the synthesis of a carbamate from this compound and an alcohol.

Materials:

-

This compound

-

Primary or secondary alcohol

-

Anhydrous hexane or toluene

-

Dibutylamine (for titration, if monitoring conversion)

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve the alcohol (1.0 equivalent) in anhydrous hexane.

-

Add this compound (1.05 equivalents) to the solution at room temperature with stirring.

-

The reaction can be slow at room temperature and may be gently heated (e.g., to 40-50 °C) to increase the rate. The progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹) or by titrating aliquots for unreacted isocyanate with a standard solution of dibutylamine.

-

The carbamate product, being less soluble in hexane, will often crystallize out of the solution as it forms.

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize crystallization.

-

Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: It causes skin and serious eye irritation.

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, acids, bases, alcohols, and amines.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a urea derivative from this compound.

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

2,6-Dichlorophenyl isocyanate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-Dichlorophenyl isocyanate, a key reagent in synthetic chemistry. It details its chemical properties, molecular structure, synthesis, and reactivity, with a focus on its application in the formation of ureas and carbamates, crucial linkages in many biologically active molecules.

Core Chemical and Physical Properties

This compound is a reactive organic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic isocyanate functional group, which readily reacts with nucleophiles. The presence of two chlorine atoms on the phenyl ring enhances its electrophilicity.

CAS Number: 39920-37-1

Molecular Structure:

-

Molecular Formula: C₇H₃Cl₂NO[1]

-

Molecular Weight: 188.01 g/mol

-

SMILES: Clc1cccc(Cl)c1N=C=O

-

InChI Key: HMVKMAMIRAVXAN-UHFFFAOYSA-N

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39920-37-1 | |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | |

| Appearance | White to cream to pale brown crystals or fused solid | [2] |

| Melting Point | 42-44 °C | |

| Boiling Point | 101 °C / 5 mmHg | |

| Purity (Assay by GC) | ≥97.5% | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of aryl isocyanates involves the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Experimental Protocol: Synthesis from 2,6-Dichloroaniline

This protocol is adapted from a general procedure for the synthesis of aryl isocyanates using triphosgene.[1][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Dissolve 2,6-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred triphosgene solution at 0 °C (ice bath).

-

Addition of Base: After the addition of the aniline is complete, add a solution of triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate for the synthesis of various derivatives, primarily ureas and carbamates. These reactions are typically high-yielding and proceed under mild conditions.

References

2,6-Dichlorophenyl isocyanate synthesis from 2,6-dichloroaniline

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenyl Isocyanate from 2,6-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from its precursor, 2,6-dichloroaniline. The document details the prevalent phosgene-based and safer, phosgene-free methodologies, offering detailed experimental protocols, comparative data, and process workflows. This guide is intended to serve as a critical resource for professionals in chemical research and pharmaceutical development.

This compound is a vital chemical intermediate used in the synthesis of a range of compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its reactivity, stemming from the isocyanate functional group, allows for the formation of ureas, carbamates, and other derivatives, making it a versatile building block in organic synthesis.[3] The quality and purity of the isocyanate are paramount, necessitating well-defined and reproducible synthetic protocols.

Physicochemical and Safety Data

A summary of the key properties and safety information for the starting material and the final product is presented below.

Table 1: Physicochemical Properties of 2,6-Dichloroaniline and this compound

| Property | 2,6-Dichloroaniline | This compound |

| CAS Number | 608-31-1[4] | 39920-37-1[5] |

| Molecular Formula | C₆H₅Cl₂N[4] | C₇H₃Cl₂NO[5][6] |

| Molecular Weight | 162.01 g/mol [4] | 188.01 g/mol [5][7] |

| Appearance | Colorless or white solid[4][8] | White to cream or pale brown crystals/fused solid[5][6] |

| Melting Point | 39 °C[4] | 42-47 °C[1][5][6] |

| Boiling Point | Not specified | 101 °C @ 5 mmHg[1] |

| Purity (Typical) | >98% | ≥97.5% (GC)[5][6] |

Table 2: GHS Hazard Information

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| 2,6-Dichloroaniline | GHS06, GHS07, GHS08, GHS09 | Danger | H301, H311, H317, H331, H373, H410 (Toxic if swallowed, Toxic in contact with skin, May cause an allergic skin reaction, Toxic if inhaled, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life with long lasting effects)[4] |

| This compound | GHS06 | Danger | H301 + H311 + H331, H315, H319, H335 (Toxic if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1] |

Core Synthetic Methodologies

The conversion of 2,6-dichloroaniline to this compound is primarily achieved through phosgenation. This can be accomplished using highly toxic phosgene gas or a safer solid equivalent, triphosgene.

Phosgenation using Phosgene Gas

This traditional method is widely used in industrial settings. It involves the reaction of 2,6-dichloroaniline with an excess of phosgene in an inert, high-boiling solvent.

The overall reaction is: C₆H₃Cl₂(NH₂) + COCl₂ → C₆H₃Cl₂(NCO) + 2HCl

A key challenge in this process is managing the formation of byproducts, particularly solids (likely biurets) and tars, which can reduce yield and complicate purification.[9] The use of additives like morpholine has been patented to improve "tar stability" and inhibit the formation of these undesirable solids.[9]

Caption: High-level workflow for the industrial synthesis of dichlorophenyl isocyanate.

Experimental Protocol: Phosgenation with Phosgene Gas

This protocol is based on patented industrial processes and should be adapted with extreme caution by trained professionals in a suitable facility.[9]

-

Preparation : Prepare a 10-15% (w/w) solution of 2,6-dichloroaniline in a high-boiling inert solvent such as o-dichlorobenzene.

-

Reaction Setup : Introduce the dichloroaniline solution into a suitable phosgenation reactor. Concurrently, introduce a stream of phosgene gas, also dissolved in o-dichlorobenzene. A significant molar excess of phosgene is used (e.g., a 4:1 mole ratio of phosgene to dichloroaniline).[9]

-

Phosgenation : Maintain the reaction temperature at approximately 158-165 °C.[9] The reaction produces this compound and hydrogen chloride (HCl) gas. The off-gas will contain HCl and unreacted phosgene.

-

Degassing : Transfer the product stream from the reactor to a degasser unit. Heat to 180-190 °C to remove dissolved HCl and excess phosgene.[9]

-

Solvent Removal : The degassed stream is fed into a solvent distillation assembly. The o-dichlorobenzene is removed via distillation under reduced pressure (e.g., 135-150 mm Hg) at around 180 °C.[9]

-

Product Isolation : The resulting crude product, containing the isocyanate and tar byproducts, is transferred to a tar concentrator. The this compound is separated from the high-boiling tars by distillation at 160-170 °C and a pressure of 20-50 mm Hg.[9]

-

Final Purification : The distilled isocyanate may be subjected to further purification steps as required to meet purity specifications.

Table 3: Reaction Parameters for Phosgene-based Synthesis

| Parameter | Value / Condition | Source |

| Reactants | 2,6-Dichloroaniline, Phosgene (COCl₂) | [9] |

| Solvent | o-Dichlorobenzene | [9] |

| Mole Ratio | ~4:1 (Phosgene : Dichloroaniline) | [9] |

| Temperature | 158 - 190 °C (across different stages) | [9] |

| Pressure | Reduced (for distillation steps) | [9] |

| Key Byproducts | Hydrogen Chloride (HCl), Tar, Biurets | [9] |

Phosgenation using Triphosgene (Phosgene-Free Method)

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas.[10] It is widely used in laboratory-scale synthesis. In the presence of a tertiary amine base like triethylamine, triphosgene decomposes to generate phosgene in situ.

The overall reaction is: 3 C₆H₃Cl₂(NH₂) + (Cl₃CO)₂CO → 3 C₆H₃Cl₂(NCO) + 6HCl

Caption: General workflow for synthesizing isocyanates using triphosgene.

Experimental Protocol: Phosgenation with Triphosgene

This is a general laboratory procedure adapted from methods for synthesizing aromatic isocyanates from primary amines using triphosgene.[11][12][13] All operations should be performed in a well-ventilated fume hood.

-

Preparation : In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen), dissolve triphosgene (e.g., 1.1 equivalents per amine equivalent) in anhydrous dichloromethane (DCM).

-

Amine Addition : In a separate flask, dissolve 2,6-dichloroaniline (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction (Step 1) : Cool the triphosgene solution in an ice bath (0 °C). Add the 2,6-dichloroaniline solution dropwise to the stirred triphosgene solution over 30 minutes.

-

Base Addition : Prepare a solution of anhydrous triethylamine (2.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction (Step 2) : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up : The reaction mixture can be filtered to remove triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound can be purified by vacuum distillation or sublimation to afford the final product as a white to pale brown solid.[13]

Table 4: Reaction Parameters for Triphosgene-based Synthesis

| Parameter | Value / Condition | Source |

| Reactants | 2,6-Dichloroaniline, Triphosgene | [12][13] |

| Stoichiometry | ~1:0.35 (Amine:Triphosgene) | General |

| Solvent | Dichloromethane (DCM) | [12][13] |

| Base | Triethylamine (Et₃N) | [12][13] |

| Temperature | 0 °C to Room Temperature | [13] |

| Yield | Typically high (often >90%) | [12] |

Conclusion

The synthesis of this compound from 2,6-dichloroaniline is a robust and well-established transformation. The choice between the traditional phosgene gas method and the safer triphosgene-based approach depends largely on the scale of the synthesis and the available facilities. The industrial phosgene process is suitable for large-scale production but involves handling extremely hazardous materials and requires specialized equipment for purification.[9] For laboratory and research purposes, the triphosgene method offers a much safer, more convenient, and high-yielding alternative.[10][12] Careful control of reaction conditions and rigorous purification are essential in both methods to obtain a high-purity product suitable for applications in drug discovery and development.

References

- 1. This compound 98 39920-37-1 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 39920-37-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 39920-37-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]

- 9. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Spectroscopic Profile of 2,6-Dichlorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichlorophenyl isocyanate (C₇H₃Cl₂NO), a key reagent in synthetic chemistry. Due to the limited availability of published spectra in public databases, this document presents expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.3 - 7.5 | Triplet (t) | 7.5 - 8.5 |

| H-3, H-5 | ~7.1 - 7.3 | Doublet (d) | 7.5 - 8.5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Isocyanate) | 120 - 130 |

| C-1 (ipso to NCO) | 130 - 140 |

| C-2, C-6 (ipso to Cl) | 133 - 138 |

| C-4 | 128 - 132 |

| C-3, C-5 | 126 - 130 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N=C=O stretch (isocyanate) | 2250 - 2275 | Strong, broad |

| C=C stretch (aromatic) | 1550 - 1600 | Medium to strong |

| C-Cl stretch | 1000 - 1100 | Strong |

| C-H bend (aromatic) | 750 - 850 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ (with ³⁵Cl₂) |

| 189 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 191 | 10 | [M+4]⁺ (with ³⁷Cl₂) |

| 124 | Moderate | [M - NCO - Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (solid)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) internal standard

-

Pasteur pipette

-

Glass wool

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound.[1]

-

For ¹³C NMR, a higher concentration is recommended; weigh 20-50 mg of the sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.

-

Add a minimal amount of TMS as an internal reference.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (solid)

-

A suitable volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

FTIR spectrometer

Procedure (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane.

-

Apply a drop of this solution to the surface of a clean, dry salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the salt plate thoroughly with an appropriate solvent after analysis.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Sample vials

-

Mass spectrometer (e.g., with an Electron Ionization source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[4]

-

Ensure the sample is fully dissolved and free of any particulate matter. Filtration may be necessary.

-

Transfer the final solution to an appropriate sample vial for the mass spectrometer's autosampler.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-300).

-

The resulting spectrum will show the molecular ion peak and various fragment ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Electrophilicity and Reaction Mechanism of 2,6-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity and reaction mechanisms of 2,6-dichlorophenyl isocyanate. This compound is a highly reactive intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its reactivity is of significant interest to researchers and professionals in the field of drug development and materials science. This document consolidates quantitative data, detailed experimental protocols, and visual representations of reaction pathways to serve as a critical resource for understanding and utilizing this versatile chemical.

Core Concepts: Electrophilicity of this compound

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the polarization of the N=C and C=O double bonds, resulting in a significant partial positive charge on the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles.[1]

In the case of this compound, the electrophilicity of the isocyanate carbon is further enhanced by the presence of two chlorine atoms on the phenyl ring.[2] Chlorine is an electron-withdrawing group, and its inductive effect (-I) pulls electron density away from the aromatic ring and, subsequently, from the isocyanate group. This increased positive charge on the carbon atom makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

However, the ortho-position of the chlorine atoms also introduces significant steric hindrance around the reactive isocyanate center. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate compared to other dichlorophenyl isocyanate isomers where the chlorine atoms are in the meta or para positions. The overall reactivity of this compound is therefore a balance between these activating electronic effects and deactivating steric effects.

Quantitative Electrophilicity Data

A study on the molecular structure and spectroscopic analysis of this compound using Density Functional Theory (DFT) has been reported, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3] The energy of the LUMO is a key indicator of a molecule's electrophilicity; a lower LUMO energy corresponds to a higher electrophilicity. The specific values from this study would provide a quantitative measure of its electron-accepting ability.

The Hammett equation is a valuable tool for correlating the electronic effects of substituents on the reactivity of aromatic compounds. However, it is less reliable for ortho-substituted systems due to the influence of steric effects. The Taft equation, a modification of the Hammett equation, was developed to separate and quantify these steric and electronic effects.[4][5] The equation is given by:

log(k/k₀) = ρσ + δEs

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the reference reactant.

-

ρ* is the reaction constant for polar effects.

-

σ* is the polar substituent constant.

-

δ is the reaction constant for steric effects.

-

Es is the steric substituent constant.

By applying the Taft equation, one can dissect the electronic contribution of the two chlorine atoms (which would be activating) from their steric hindrance (which would be deactivating) to better understand the overall reactivity of this compound.

Table 1: Physicochemical Properties of Dichlorophenyl Isocyanate Isomers

| Property | 2,4-Dichlorophenyl Isocyanate | This compound | 3,4-Dichlorophenyl Isocyanate |

| CAS Number | 2612-57-9[6] | 39920-37-1[7] | 102-36-3 |

| Molecular Formula | C₇H₃Cl₂NO[6] | C₇H₃Cl₂NO[7] | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol [6] | 188.01 g/mol [7] | 188.01 g/mol |

| Melting Point | 60-62 °C[6] | 42-44 °C[7] | 37-39 °C |

| Boiling Point | Not available | 101 °C @ 5 mmHg[7] | 115-117 °C @ 10 mmHg |

| Appearance | Solid[6] | Solid[7] | White to yellow solid |

Reaction Mechanisms with Common Nucleophiles

This compound undergoes addition reactions with a variety of nucleophiles. The general mechanism involves the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with an alcohol yields a carbamate, commonly known as a urethane. This reaction is of great importance in the synthesis of polyurethanes.

Caption: Formation of a carbamate from this compound and an alcohol.

Reaction with Amines to Form Ureas

Primary and secondary amines react readily with this compound to form substituted ureas. The reaction with primary amines is generally faster than with alcohols due to the higher nucleophilicity of the nitrogen atom.

Caption: Formation of a substituted urea from this compound and a primary amine.

Experimental Protocols

Accurate determination of the reaction kinetics of this compound requires precise analytical methods. The following protocols outline two common techniques for monitoring the progress of isocyanate reactions.

Protocol 1: Determination of Isocyanate Content by Titration

This method involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

Materials and Reagents:

-

This compound

-

Toluene (anhydrous)

-

Di-n-butylamine solution (e.g., 0.1 M in toluene, standardized)

-

Hydrochloric acid (e.g., 0.1 M, standardized)

-

Methanol

-

Bromophenol blue indicator

-

Erlenmeyer flasks (250 mL)

-

Burette (50 mL)

-

Pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.2 g) into a 250 mL Erlenmeyer flask.

-

Reaction with Amine: Add 20 mL of anhydrous toluene to dissolve the sample. Then, add a precisely known excess volume of the standardized di-n-butylamine solution (e.g., 25.00 mL of 0.1 M solution) to the flask.

-

Reaction Time: Stopper the flask and allow the reaction to proceed for a sufficient time (e.g., 15 minutes) with gentle stirring to ensure complete reaction of the isocyanate.

-

Quenching: Add 100 mL of methanol to the flask to quench the reaction.

-

Titration: Add a few drops of bromophenol blue indicator. Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the color changes from blue to yellow.

-

Blank Titration: Perform a blank titration by following the same procedure but without the this compound sample.

-

Calculation: The isocyanate content can be calculated using the following formula:

%NCO = [((V_blank - V_sample) * M_HCl * 42.02) / (w_sample)] * 100

where:

-

V_blank = volume of HCl used for the blank titration (mL)

-

V_sample = volume of HCl used for the sample titration (mL)

-

M_HCl = molarity of the HCl solution (mol/L)

-

42.02 = molecular weight of the NCO group ( g/mol )

-

w_sample = weight of the sample (g)

-

Caption: Step-by-step workflow for determining isocyanate content by titration.

Protocol 2: In-Situ FTIR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. The disappearance of the characteristic N=C=O stretching band (around 2270 cm⁻¹) can be tracked to determine the reaction kinetics.[8]

Experimental Setup:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

-

Reaction vessel with a port for the ATR probe.

-

Temperature control system.

-

Data acquisition and analysis software.

Procedure:

-

Background Spectrum: Record a background spectrum of the solvent and the nucleophile (e.g., alcohol) at the desired reaction temperature.

-

Reaction Initiation: Add a known amount of this compound to the reaction vessel to initiate the reaction.

-

Data Acquisition: Continuously collect FTIR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.

-

Kinetic Analysis: Plot the concentration of the isocyanate (proportional to the absorbance) versus time. The reaction rate constant can be determined by fitting the data to the appropriate rate law (e.g., second-order).

Caption: Workflow for monitoring isocyanate reactions using in-situ FTIR spectroscopy.

Conclusion

This compound is a highly reactive molecule whose electrophilicity is governed by a delicate interplay of inductive and steric effects. While the electron-withdrawing nature of the two ortho-chlorine atoms enhances the electrophilic character of the isocyanate carbon, the steric hindrance they impose can modulate the reaction rate with nucleophiles. A thorough understanding of these factors, supported by quantitative data and robust experimental protocols, is essential for the effective application of this compound in chemical synthesis. This guide provides a foundational resource for researchers and professionals, enabling them to better predict and control the reactivity of this compound in their synthetic endeavors.

References

- 1. scribd.com [scribd.com]

- 2. CAS 39920-37-1: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Taft equation - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. 2,4-二氯苯异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 98 39920-37-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Solubility and Stability of 2,6-Dichlorophenyl Isocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Dichlorophenyl isocyanate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed understanding of the compound's reactivity, qualitative solubility, and robust experimental protocols to enable researchers to determine these parameters in their specific systems.

Physicochemical Properties of this compound

This compound is a reactive organic compound characterized by an isocyanate functional group attached to a dichlorinated phenyl ring. This structure dictates its solubility and stability profile.

| Property | Value | Reference(s) |

| CAS Number | 39920-37-1 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂NO | [2][4] |

| Molecular Weight | 188.01 g/mol | |

| Appearance | White to colorless or almost colorless powder, lump, or clear liquid | [1] |

| Melting Point | 43-45 °C | [1][3] |

| Boiling Point | 101 °C at 5 mmHg | [1][3] |

| Density | ~1.015 g/cm³ | [1][3] |

| Flash Point | 76 °C | [1][3] |

Solubility Profile

Qualitative Solubility Data

| Solvent | Solubility | Reference(s) |

| Toluene | Soluble | [1][3] |

| Acetone | Soluble (used as a reaction solvent) | [5] |

| Water | Decomposes | [1][3] |

It is anticipated that this compound will exhibit good solubility in aprotic organic solvents, particularly those that are polar or aromatic. A logical workflow for assessing solubility in a new solvent is presented below.

Figure 1: Logical workflow for solvent selection based on anticipated solubility and reactivity.

Stability Profile

The stability of this compound is intrinsically linked to its high reactivity, particularly towards nucleophiles. The primary degradation pathways in organic solvents involve reactions with trace water, alcohols, or amines, and potentially self-polymerization (trimerization).

Key Degradation Pathways:

-

Reaction with Water (Hydrolysis): Trace moisture in organic solvents will lead to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decomposes to the corresponding amine (2,6-dichloroaniline) and carbon dioxide. The newly formed amine can then react with remaining isocyanate to form a diaryl urea.

-

Reaction with Alcohols (Alcoholysis): In alcoholic solvents, this compound will react to form a urethane (carbamate). The kinetics of this reaction for a similar compound, p-chlorophenyl isocyanate, have been shown to be complex, often involving alcohol dimers or trimers.[6][7]

-

Reaction with Amines (Aminolysis): If amines are present as impurities or are formed from hydrolysis, they will readily react with the isocyanate to form a substituted urea.[5]

-

Trimerization: In the absence of strong nucleophiles, particularly at higher concentrations or in the presence of certain catalysts (e.g., bases, some metal compounds), aryl isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. CAS 39920-37-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 39920-37-1 [amp.chemicalbook.com]

- 4. 39920-37-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. reddit.com [reddit.com]

- 6. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and essential safety precautions for handling 2,6-Dichlorophenyl isocyanate (CAS No: 39920-37-1). Due to its high reactivity and toxicity, strict adherence to safety protocols is mandatory to mitigate risks in a laboratory or research setting.

Chemical and Physical Properties

This compound is an organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its isocyanate functional group makes it highly reactive, particularly with nucleophiles.[1] The presence of two chlorine atoms on the phenyl ring enhances its electrophilic character.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39920-37-1 | [2][3][4] |

| Molecular Formula | C₇H₃Cl₂NO | [1][3][4] |

| Molecular Weight | 188.01 g/mol | [2][4] |

| Appearance | White to cream or pale brown crystals or fused solid | [3][4] |

| Melting Point | 42-47°C (lit.) | [2][3][4] |

| Boiling Point | 101°C at 5 mmHg (lit.) | [2] |

| Pungent Odor | Characteristic of its reactivity | [1] |

Hazard Identification and Classification

This compound is classified as acutely toxic and an irritant. It is crucial to understand its specific hazards to implement appropriate safety measures. All isocyanates are known to cause adverse health effects, including asthma, dermatitis, and other lung diseases, even at low concentrations.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[2]

The signal word for this chemical is "Danger" .[2]

Exposure Control and Personal Protection

A combination of engineering controls, administrative controls, and personal protective equipment (PPE) is required to minimize exposure. The hierarchy of controls should always be followed, prioritizing engineering solutions over reliance on PPE.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[6][7] Local exhaust ventilation may also be required to capture contaminants at the source.[8][9][10]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[2]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][7][12] Contact lenses should not be worn as they can absorb and concentrate irritants.[8]

-

Skin Protection:

-

Gloves: Butyl rubber or nitrile gloves are recommended.[5][7][12] Latex gloves are not suitable as they are permeable to certain isocyanates and can cause allergic reactions.[5][12] Always use proper glove removal technique to avoid skin contact.

-

Protective Clothing: A lab coat must be worn, fully buttoned.[7] For tasks with a higher risk of splashing, a chemically resistant apron and boots should be used.[12]

-

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, a NIOSH-approved supplied-air respirator with a full facepiece is required.[5][7][13][14] Standard activated carbon filters are not effective against isocyanate vapors.[12] A face fit test is necessary for tight-fitting respirators.[5]

Safe Handling and Storage Protocols

Handling

-

Avoid all personal contact, including inhalation of dust or vapors.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8][15]

-

Wash hands thoroughly with soap and water after handling.[8][9]

-

Handle the substance in a closed system whenever possible.[9][16][17]

-

Ensure containers are kept tightly closed when not in use.[8][15]

Storage

-

Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials.[7][8][15]

-

Keep containers tightly sealed to prevent reaction with moisture, which can produce carbon dioxide gas and lead to container pressurization.[12][18]

-

Store away from heat, direct sunlight, strong oxidizing agents, acids, and alcohols.[7][18][19]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure. Anyone providing first aid should wear appropriate personal protective equipment.[9][16]

First Aid Measures by Route of Exposure

-

Inhalation:

-

Immediately move the exposed person to fresh air.[13][15][16][17][20][21]

-

Keep the person warm and at rest in a position comfortable for breathing.[16][20]

-

If breathing has stopped or is difficult, trained personnel should provide artificial respiration or administer oxygen.[11][15][20] Do not use mouth-to-mouth resuscitation.[15][19]

-

Seek immediate medical attention.[16][20][21] The onset of respiratory symptoms may be delayed for several hours.[22]

-

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Spill and Waste Disposal Procedures

Spill Cleanup

-

Evacuate non-essential personnel from the area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.[8]

-

For minor spills, use dry cleanup procedures to avoid generating dust.[8] Sweep or vacuum the material into a suitable container for disposal.[8][11][17] The vacuum cleaner must be fitted with a HEPA filter.[8]

-

Do not use water to clean up the spill, as isocyanates react with water.[12]

-

Decontaminate the spill area with a suitable solution (e.g., 5% sodium carbonate solution) and allow it to stand for at least 24 hours before final cleanup.[18]

Waste Disposal

-

Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[8][15][17]

-

Containers should be pierced or punctured to prevent reuse.[18] Do not incinerate sealed containers.[18]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. CAS 39920-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-二氯苯异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 6. reddit.com [reddit.com]

- 7. purdue.edu [purdue.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. How to Safely Handle Isocyanates? [enuochem.com]

- 13. fishersci.com [fishersci.com]

- 14. tsmfg.com [tsmfg.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. actsafe.ca [actsafe.ca]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. This compound | 39920-37-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 22. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

A Technical Guide to 2,6-Dichlorophenyl Isocyanate: Commercial Availability, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorophenyl isocyanate, a key reagent in the synthesis of various pharmaceutical compounds. This document details its commercial availability, purity grades, and the analytical methodologies used for its characterization. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing the necessary technical information for sourcing, quality assessment, and application of this versatile chemical intermediate.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers. The most common purity grades offered are typically ≥98%, with some suppliers providing higher purity options. The primary method for purity assessment cited by most manufacturers is gas chromatography (GC).

Below is a summary of prominent commercial suppliers and their specified purity grades for this compound.

| Supplier | Product Number(s) | Stated Purity/Assay | Analysis Method |

| Sigma-Aldrich | 251879 | 98%[1] | Not specified |

| Thermo Scientific (Alfa Aesar) | L10421 | ≥97.5%[2] | GC |

| Tokyo Chemical Industry (TCI) | D3668 | >98.0% | GC |

| Alachem | S0P919 | NLT 98%[3] | Not specified |

| ChemicalBook Suppliers | Multiple | 97% Min, 98%, 99%[4] | GC (for some) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 39920-37-1 | [2] |

| Molecular Formula | C₇H₃Cl₂NO | [2] |

| Molecular Weight | 188.01 g/mol | |

| Appearance | White to off-white or colorless to pale yellow solid/crystals | [2][5] |

| Melting Point | 42-45 °C | [4] |

| Boiling Point | 101 °C at 5 mmHg | |

| Solubility | Soluble in toluene | [4] |

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that may affect its reactivity and the purity of downstream products. The most common industrial synthesis route involves the phosgenation of 2,6-dichloroaniline.

This process can introduce several potential impurities, including:

-

Unreacted 2,6-dichloroaniline: The starting material for the synthesis.

-

Phosgene and its by-products: Residual phosgene or products from its reaction with water (e.g., HCl, CO₂).

-

Carbamoyl chlorides: Intermediates in the phosgenation reaction.

-

Ureas: Formed from the reaction of the isocyanate with any residual water or the starting amine.

-

Solvent residues: Solvents used in the reaction and purification steps.

Careful control of reaction conditions and thorough purification are necessary to minimize these impurities.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following are the key analytical techniques employed.

Gas Chromatography (GC)

Gas chromatography is the most widely used method for determining the purity of this compound. A flame ionization detector (FID) is typically used for quantification.

Experimental Protocol (Example):

-

Instrument: Agilent GC/FID 7890 or equivalent.[6]

-

Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.[6]

-

Inlet Temperature: 270 °C.[6]

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1).[6]

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 280 °C.[6]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as toluene or dichloromethane.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of this compound and for detecting the presence of certain impurities. The isocyanate functional group (-N=C=O) has a very strong and characteristic absorption band.

Experimental Protocol:

-

Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis as a KBr pellet or as a thin film from a melt between salt plates.[7] Alternatively, a solution in a suitable solvent (e.g., anhydrous chloroform or dichloromethane) can be analyzed in a liquid cell.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

-

Key Spectral Features:

-

Isocyanate (-N=C=O) stretch: A very strong and sharp absorption band around 2250-2275 cm⁻¹. The presence of this band is a key identifier for the compound.[8]

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

-

The absence of broad -OH or -NH bands (around 3300-3500 cm⁻¹) can indicate the absence of significant water or amine impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and is an excellent method for confirming its identity and assessing its purity. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ): The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. Due to the symmetry of the molecule, a specific splitting pattern is expected.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

The isocyanate carbon (-N=C=O) is typically found in the 120-130 ppm region.

-

The aromatic carbons will appear in the 120-140 ppm range. The carbons attached to the chlorine atoms will be significantly shifted.

-

-

Application in Drug Development: Synthesis of Pyridine-Urea Kinase Inhibitors

This compound is a key building block in the synthesis of a class of potent kinase inhibitors characterized by a pyridine-urea scaffold. These compounds have shown promise in targeting various kinases involved in cancer and inflammatory diseases.

A general synthetic workflow for the preparation of these inhibitors is outlined below.

Experimental Protocol (General):

-

To a solution of the aminopyridine derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), this compound is added dropwise at room temperature.[9]

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure pyridine-urea kinase inhibitor.[9]

-

The structure and purity of the final compound are confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This compound is a commercially available and widely used reagent in pharmaceutical research and development. This guide has provided a detailed overview of its commercial sources, purity grades, and the essential analytical methods for its quality control. A thorough understanding of its properties, potential impurities, and analytical characterization is paramount for its effective and safe use in the synthesis of novel therapeutic agents. The provided experimental outlines and workflow diagrams serve as a valuable resource for scientists and researchers in this field.

References

- 1. This compound 98 39920-37-1 [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 39920-37-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. dea.gov [dea.gov]

- 7. youtube.com [youtube.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichlorophenyl isocyanate, a key reagent in organic synthesis and drug discovery. This document details its chemical properties, synonyms, and alternative names, and provides insights into its synthesis and significant applications, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

This compound is an aromatic isocyanate characterized by the presence of two chlorine atoms ortho to the isocyanate group on a benzene ring. This substitution pattern significantly influences its reactivity and utility in chemical synthesis.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of synonyms and alternative names for this compound is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Name | Source/Type |

| This compound | Common Name |

| 1,3-Dichloro-2-isocyanatobenzene | IUPAC Name[1] |

| Isocyanic acid, 2,6-dichlorophenyl ester | Alternative Name[2][3] |

| Benzene, 1,3-dichloro-2-isocyanato- | Index Name[4] |

| 2,6-Dichlorophenylisocyanate | Alternative Spelling |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for its handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39920-37-1 | [4] |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 43-45 °C | |

| Boiling Point | 101 °C at 5 mmHg | |

| Solubility | Soluble in organic solvents like toluene, dichloromethane | |

| Reactivity | Highly reactive with nucleophiles (e.g., amines, alcohols, water) | [4] |

Synthesis of this compound

The primary industrial method for the synthesis of isocyanates involves the phosgenation of the corresponding primary amine. For this compound, the precursor is 2,6-dichloroaniline.

General Experimental Protocol: Phosgenation of 2,6-Dichloroaniline

This protocol is a representative procedure adapted from general methods for the synthesis of aryl isocyanates. Extreme caution must be exercised when working with phosgene or its substitutes like triphosgene due to their high toxicity. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,6-Dichloroaniline

-

Toluene (anhydrous)

-

Triphosgene (bis(trichloromethyl) carbonate) or a solution of phosgene in toluene

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A solution of 2,6-dichloroaniline in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.

-

The system is flushed with an inert gas.

-

A solution of triphosgene in anhydrous toluene (approximately one-third of a molar equivalent) is added dropwise to the stirred solution of the aniline at room temperature.

-

After the initial exothermic reaction subsides, the mixture is gradually heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and the appearance of the isocyanate -NCO stretch at approx. 2270 cm⁻¹).

-

The reaction mixture is then cooled to room temperature.

-

The solvent and any excess phosgene are carefully removed by distillation under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Applications in Drug Discovery: Synthesis of Pyridine-Urea Based Kinase Inhibitors

This compound is a pivotal building block in the synthesis of a class of potent and selective kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (MAPK).[1] The diaryl urea moiety, formed through the reaction of an isocyanate with an amine, is a key pharmacophore in these inhibitors.

Role in p38 MAP Kinase Inhibition

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. Small molecule inhibitors targeting p38 MAPK can modulate these inflammatory processes.

Diaryl urea inhibitors, synthesized using this compound, have been shown to be highly effective allosteric inhibitors of p38 MAPK. They bind to a site adjacent to the ATP-binding pocket, inducing a conformational change in the kinase that renders it inactive. This allosteric inhibition mechanism can offer greater selectivity compared to traditional ATP-competitive inhibitors.

Experimental Protocol: Synthesis of a Pyridine-Urea p38 MAPK Inhibitor

The following is a representative protocol for the synthesis of a pyridine-urea derivative from this compound and an appropriate amino-pyridine precursor.

Materials:

-

This compound

-

A substituted aminopyridine (e.g., 4-amino-2-(trifluoromethyl)pyridine)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, the substituted aminopyridine is dissolved in the anhydrous solvent.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the stirred solution of the aminopyridine at room temperature.

-

The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

General Synthesis of Pyridine-Urea Inhibitors

Caption: General reaction scheme for the synthesis of pyridine-urea based inhibitors.

p38 MAP Kinase Signaling Pathway and Inhibition

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic if inhaled, ingested, or absorbed through the skin. It is also a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with particularly significant applications in the field of medicinal chemistry. Its ability to readily form the urea linkage has made it a key component in the development of potent and selective allosteric inhibitors of p38 MAP kinase, a critical target in inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and drug development.

References

- 1. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Trajectory of 2,6-Dichlorophenyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorophenyl isocyanate, a highly reactive organic compound, has carved a significant niche in the landscape of modern organic chemistry and drug discovery. This technical guide delves into the historical context of its emergence, underpinned by the broader discovery of isocyanate chemistry, and details its synthesis, physicochemical properties, and spectroscopic characterization. A pivotal application in the development of p38 MAP kinase inhibitors is explored in depth, complete with a detailed experimental protocol for the synthesis of a diaryl urea-based inhibitor and a visualization of the relevant signaling pathway. This document serves as a comprehensive resource for professionals leveraging this versatile reagent in their research and development endeavors.

Introduction: A Historical Perspective

The journey of this compound is intrinsically linked to the broader history of isocyanate chemistry. The pioneering work on organic isocyanates was conducted by Charles-Adolphe Wurtz in the mid-19th century. However, it was the groundbreaking research of Otto Bayer and his team at IG Farben in 1937 that unlocked the immense potential of diisocyanates in the formation of polyurethanes, a discovery that revolutionized polymer science.[1][2]

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis follows the well-established principles of amine phosgenation developed in the early 20th century. The preparation of various dichlorophenyl isocyanates is described in patents from the mid-20th century, indicating its availability and use as a chemical intermediate during that period.[3] The primary and most enduring method for the synthesis of aryl isocyanates, including the 2,6-dichloro derivative, is the reaction of the corresponding aniline with phosgene or a phosgene equivalent.

Physicochemical and Spectroscopic Profile

This compound is a white to pale yellow crystalline solid at room temperature, characterized by a pungent odor.[4] Its high reactivity, particularly towards nucleophiles, is a defining feature, making it a valuable but hazardous reagent that requires careful handling.

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂NO | [4][5] |

| Molecular Weight | 188.01 g/mol | [4][5] |

| Appearance | White to pale brown crystalline solid | [4] |

| Melting Point | 42-44 °C | [6] |

| Boiling Point | 101 °C at 5 mmHg | [6] |

| CAS Number | 39920-37-1 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Shifts | Interpretation | Reference(s) |

| ¹H NMR | δ ~7.1-7.4 ppm (m) | Aromatic protons | [7][8] |

| ¹³C NMR | δ ~128-135 ppm | Aromatic carbons | [9] |

| δ ~125 ppm | Isocyanate carbon (-NCO) | [9] | |

| FTIR | ~2270-2250 cm⁻¹ (strong, sharp) | Asymmetric stretch of the -N=C=O group | [4][10] |

| Mass Spec (EI) | m/z 187/189 (M⁺) | Molecular ion peak with isotopic pattern for two chlorine atoms | [10] |

| m/z 124/126 | Fragment corresponding to the loss of the isocyanate group | [10] |

Synthesis of this compound: Experimental Protocol

The industrial synthesis of dichlorophenyl isocyanates typically involves the high-temperature reaction of the corresponding dichloroaniline with phosgene in an inert solvent like o-dichlorobenzene.[3] For a laboratory setting, a safer and more accessible method utilizes triphosgene as a phosgene equivalent.

Laboratory Scale Synthesis via Phosgenation

Materials:

-

2,6-Dichloroaniline

-

Triphosgene

-

Anhydrous toluene

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-